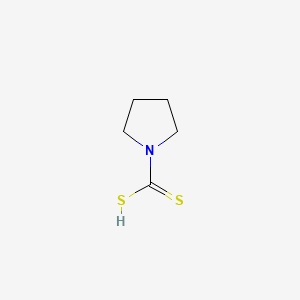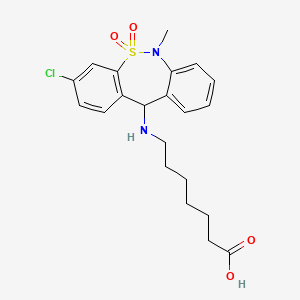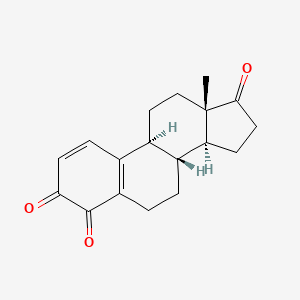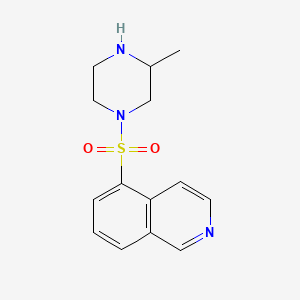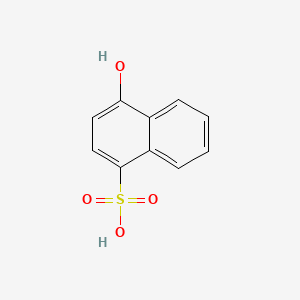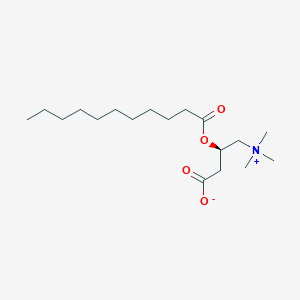
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate
Übersicht
Beschreibung
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate, commonly known as TUB, is a surfactant molecule that has gained significant attention in scientific research due to its unique properties. TUB is a cationic surfactant that contains both hydrophobic and hydrophilic groups, making it an ideal molecule for use in various applications, including drug delivery, gene therapy, and protein stabilization.
Wirkmechanismus
TUB's mechanism of action involves its interaction with cell membranes. The cationic nature of TUB allows it to interact with negatively charged cell membranes, leading to the formation of micelles. These micelles can encapsulate hydrophobic drugs or genes, facilitating their delivery to target cells.
Biochemical and Physiological Effects:
TUB has been shown to have minimal toxicity and is well-tolerated by cells. It has been shown to enhance the uptake of drugs and genes by cells, leading to increased efficacy. TUB has also been shown to stabilize proteins, making it a useful tool in protein research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TUB is its ability to enhance the efficacy of drug and gene delivery. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of TUB is its potential to interact with other molecules in the cell, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on TUB. One area of research is the optimization of TUB for drug and gene delivery. Researchers are also exploring the use of TUB in protein stabilization and as a tool for cell imaging. Additionally, there is a need for further studies on the potential toxicity of TUB and its long-term effects on cells.
Conclusion:
In conclusion, TUB is a surfactant molecule that has gained significant attention in scientific research due to its unique properties. Its cationic nature makes it an ideal molecule for use in drug and gene delivery systems, as well as in protein stabilization. While there are limitations to its use, TUB has the potential to revolutionize the field of drug delivery and gene therapy.
Wissenschaftliche Forschungsanwendungen
TUB has been extensively studied for its potential use in drug delivery systems. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of drugs to target cells. TUB has also been studied for its potential use in gene therapy, where it can be used to deliver therapeutic genes to target cells.
Eigenschaften
IUPAC Name |
(3R)-4-(trimethylazaniumyl)-3-undecanoyloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYBGZEWPJSDX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r)-4-(Trimethylammonio)-3-(undecanoyloxy)butanoate | |
CAS RN |
40079-42-3 | |
| Record name | Undecanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040079423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





